molecular formula C25H19ClFNO4S B281546 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281546
M. Wt: 483.9 g/mol
InChI Key: CWIUQUQILBHYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has a range of biochemical and physiological effects, including the inhibition of cell proliferation and migration, as well as the induction of cell death in cancer cells. This compound has also been shown to reduce inflammation in animal models of arthritis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is its potent anti-inflammatory and anti-cancer properties, which make it a valuable tool for investigating these conditions in laboratory experiments. However, this compound can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in some experimental settings.

Future Directions

There are many potential future directions for research on 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. One area of interest is the development of new therapies for cancer and inflammatory diseases based on this compound. Another potential direction is the investigation of the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to explore the potential limitations and challenges associated with using this compound in laboratory experiments.

Synthesis Methods

The synthesis of 4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the reaction of 4-chloroaniline and 4-fluorobenzenesulfonyl chloride to form 4-chloro-N-(4-fluorophenyl)sulfonylaniline. This intermediate is then reacted with 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-carboxylic acid to form the final product.

Scientific Research Applications

4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been used in a wide range of scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapies for these conditions.

properties

Molecular Formula

C25H19ClFNO4S

Molecular Weight

483.9 g/mol

IUPAC Name

4-chloro-N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C25H19ClFNO4S/c26-17-7-5-16(6-8-17)25(29)28(33(30,31)20-12-9-18(27)10-13-20)19-11-14-24-22(15-19)21-3-1-2-4-23(21)32-24/h5-15H,1-4H2

InChI Key

CWIUQUQILBHYQN-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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